molecular formula C7H17ClSi B14716605 (3-Chloropropyl)(ethyl)dimethylsilane CAS No. 18244-33-2

(3-Chloropropyl)(ethyl)dimethylsilane

Cat. No.: B14716605
CAS No.: 18244-33-2
M. Wt: 164.75 g/mol
InChI Key: YPBSYUWOIRIFNF-UHFFFAOYSA-N
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Description

(3-Chloropropyl)(ethyl)dimethylsilane (CAS: Not explicitly provided in evidence) is an organosilicon compound characterized by a silicon atom bonded to a 3-chloropropyl group, an ethyl group, and two methyl groups. These compounds are pivotal in organic synthesis, serving as intermediates for functionalized silanes, coupling agents in polymer chemistry, and precursors for dendrimers or surface-modified materials .

Properties

CAS No.

18244-33-2

Molecular Formula

C7H17ClSi

Molecular Weight

164.75 g/mol

IUPAC Name

3-chloropropyl-ethyl-dimethylsilane

InChI

InChI=1S/C7H17ClSi/c1-4-9(2,3)7-5-6-8/h4-7H2,1-3H3

InChI Key

YPBSYUWOIRIFNF-UHFFFAOYSA-N

Canonical SMILES

CC[Si](C)(C)CCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloropropyl)(ethyl)dimethylsilane typically involves the hydrosilylation of allyl chloride with chlorodimethylsilane. This reaction is catalyzed by platinum-based catalysts under controlled temperature and pressure conditions . The general reaction scheme is as follows:

Allyl chloride+ChlorodimethylsilanePt catalystThis compound\text{Allyl chloride} + \text{Chlorodimethylsilane} \xrightarrow{\text{Pt catalyst}} \text{this compound} Allyl chloride+ChlorodimethylsilanePt catalyst​this compound

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the catalyst. The product is then purified through distillation to achieve the desired purity level.

Chemical Reactions Analysis

Types of Reactions

(3-Chloropropyl)(ethyl)dimethylsilane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines, alcohols, or thiols.

    Hydrosilylation: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form new silicon-carbon bonds.

    Oxidation and Reduction: The silicon atom can be oxidized to form silanols or reduced to form silanes.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Hydrosilylation: Catalyzed by platinum or rhodium complexes under mild conditions.

    Oxidation: Performed using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Achieved using reducing agents such as lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of (3-aminopropyl)(ethyl)dimethylsilane, (3-hydroxypropyl)(ethyl)dimethylsilane, etc.

    Hydrosilylation: Formation of various organosilicon compounds with extended carbon chains.

    Oxidation: Formation of silanols and siloxanes.

    Reduction: Formation of simpler silanes.

Scientific Research Applications

(3-Chloropropyl)(ethyl)dimethylsilane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Chloropropyl)(ethyl)dimethylsilane involves the reactivity of the silicon atom and the chloropropyl group The silicon atom can form stable bonds with carbon, oxygen, and nitrogen, making it a versatile intermediate in organic synthesisThese reactions are facilitated by the electron-donating effects of the ethyl and dimethyl groups attached to the silicon atom .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Reactivity Notes References
(3-Chloropropyl)ethoxydimethylsilane C₇H₁₇ClOSi 180.75 Ethoxy, Chloropropyl Organic synthesis intermediate; hydrolyzes to silanols. Ethoxy group enhances reactivity with polar surfaces .
(3-Chloropropyl)dimethoxy(methyl)silane C₆H₁₅ClO₂Si 182.72 Methoxy, Chloropropyl Silane coupling agent; improves adhesion in coatings and composites. Methoxy groups facilitate hydrolysis for surface bonding .
Dichloro(methyl)(3,3,3-trifluoropropyl)silane C₄H₇Cl₂F₃Si 221.09 Trifluoropropyl, Dichloro Fluorophilic applications; dichloro groups increase electrophilicity at silicon .
(2-Bromoethyl)(3-chloropropyl)dimethylsilane C₇H₁₅BrClSi 266.64 Bromo, Chloropropyl Bromine substituent undergoes faster nucleophilic substitution than chlorine (e.g., in Finkelstein reactions) .
Chloro(3-chloro-2-methylpropyl)dimethylsilane C₆H₁₃Cl₂Si 191.16 Branched chloroalkyl Steric hindrance from branched chain alters reaction pathways; used in specialty polymer synthesis .

Reactivity and Mechanism

  • Hydrolysis Sensitivity: Ethoxy and methoxy substituents (e.g., in ) increase hydrolysis rates compared to ethyl groups due to their polarity. (3-Chloropropyl)(ethyl)dimethylsilane, with its non-polar ethyl group, likely exhibits slower hydrolysis, enhancing stability in hydrophobic environments.
  • Substitution Reactions : Bromine in (2-bromoethyl)(3-chloropropyl)dimethylsilane is preferentially substituted over chlorine in reactions with triflamide or azide, highlighting halogen reactivity trends (Br > Cl) .
  • Fluorinated Analogs: The trifluoropropyl group in imparts fluorophilicity, making it suitable for applications requiring oil- or water-repellent surfaces, unlike the non-fluorinated target compound.

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